![molecular formula C25H30N4O6S B2768630 N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-3,4,5-triethoxybenzamide CAS No. 326867-05-4](/img/structure/B2768630.png)
N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-3,4,5-triethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a sulfonamide derivative, which are often used in medicinal chemistry due to their wide range of biological activities . The compound contains a pyrimidine ring, which is a common structure in many biological molecules, such as nucleotides .
Synthesis Analysis
While the specific synthesis process for this compound is not available, similar compounds are often synthesized through a multi-step process involving various linker groups .Molecular Structure Analysis
The molecular structure of similar compounds is often determined using techniques such as NMR spectroscopy and X-ray diffraction analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by various methods. For similar compounds, properties such as density, molecular weight, and refractive index are often reported .Wissenschaftliche Forschungsanwendungen
Interaction with Bovine Serum Albumin
Research has explored the interactions between novel p-hydroxycinnamic acid amides, including a compound closely related to N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-3,4,5-triethoxybenzamide, and bovine serum albumin (BSA). These studies utilized fluorescence and UV–vis spectral studies to investigate the binding constants, the number of binding sites, and the distances between BSA and its derivatives, providing insights into the conformational changes in BSA. This research is crucial for understanding the pharmacokinetic properties of such compounds (Meng et al., 2012).
Inhibition of Acetohydroxyacid Synthase
Another study focused on the design of pyrimidinylthiobenzoates, which target acetohydroxyacid synthase (AHAS), an enzyme involved in branched-chain amino acid biosynthesis. The research integrated molecular docking, comparative molecular field analysis (CoMFA), and comparative molecular similarity indices analysis (CoMSIA) to identify bioactive conformations. This approach elucidated the binding modes and interactions between the compounds and AHAS, aiding in the design of effective herbicides (He et al., 2007).
Antimicrobial Activity
The synthesis and antimicrobial evaluation of derivatives, including those related to N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-3,4,5-triethoxybenzamide, revealed their potential as antimicrobial agents. These studies assessed the antibacterial and antifungal activities against various strains, highlighting the potential use of these compounds in treating microbial infections. The findings demonstrate the importance of such compounds in developing new antimicrobial agents with specific activity profiles (Gein et al., 2020).
Antioxidant Activity
Research into the antioxidant properties of heterocyclic compounds containing a sulfonamido moiety, similar in structure to N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-3,4,5-triethoxybenzamide, has also been conducted. These studies aimed at synthesizing new compounds for evaluating their potential as antioxidants. The identification of compounds with significant antioxidant activity contributes to the development of therapeutic agents for managing oxidative stress-related diseases (Azab et al., 2013).
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-3,4,5-triethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O6S/c1-6-33-21-14-18(15-22(34-7-2)23(21)35-8-3)24(30)28-19-9-11-20(12-10-19)36(31,32)29-25-26-16(4)13-17(5)27-25/h9-15H,6-8H2,1-5H3,(H,28,30)(H,26,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYVWHTKWJVHIPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC(=CC(=N3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-3,4,5-triethoxybenzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.